molecular formula C14H15NOS B14432666 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one CAS No. 80419-43-8

2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one

Cat. No.: B14432666
CAS No.: 80419-43-8
M. Wt: 245.34 g/mol
InChI Key: USEAUJYPNHITIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one typically involves the condensation of 3-methylbenzothiazolium salts with cyclohexanone under basic conditions. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: May be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclopentan-1-one
  • 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cycloheptan-1-one

Uniqueness

2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its cyclohexanone moiety may provide different steric and electronic properties, influencing its interactions with molecular targets.

Properties

CAS No.

80419-43-8

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

2-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexan-1-one

InChI

InChI=1S/C14H15NOS/c1-15-11-7-3-5-9-13(11)17-14(15)10-6-2-4-8-12(10)16/h3,5,7,9H,2,4,6,8H2,1H3

InChI Key

USEAUJYPNHITIS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3CCCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.